3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine
Overview
Description
3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the empirical formula C8H7IN2. It has a molecular weight of 258.06 . This compound is typically in solid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H7IN2/c1-5-2-3-7-8(11-5)6(9)4-10-7/h2-4,10H,1H3
. This code provides a detailed representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed, and dry .Scientific Research Applications
Organic Synthesis and Catalysis
"3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine" serves as a pivotal component in the advancement of organic synthesis methods. For example, Kratzer et al. (2015) demonstrated the iodine-oxygen halogen bond's solid-state structures in a series of 3-iodopropiolamides, elucidating the role of iodine in forming polymeric chains via short intermolecular contacts (Kratzer et al., 2015). Similarly, Grozavu et al. (2020) highlighted a rhodium-catalyzed method for the C-3/5 methylation of pyridines using methanol and formaldehyde, emphasizing the utility of iodine-containing compounds in facilitating nucleophilic aromatic substitutions (Grozavu et al., 2020).
Mechanism of Action
While the mechanism of action for 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine isn’t explicitly stated, similar compounds have been found to inhibit CDK8, a protein kinase involved in cell cycle regulation . Another compound with a similar structure was found to inhibit TNIK, a kinase involved in Wnt signaling .
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause harm if swallowed, inhaled, or comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-2-3-7-8(11-5)6(9)4-10-7/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIZDNULTIJUGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646850 | |
Record name | 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-70-3 | |
Record name | 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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